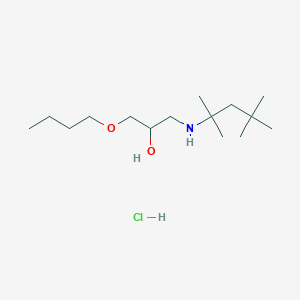

(3-BUTOXY-2-HYDROXYPROPYL)(2,4,4-TRIMETHYLPENTAN-2-YL)AMINE HYDROCHLORIDE

Beschreibung

(3-Butoxy-2-hydroxypropyl)(2,4,4-trimethylpentan-2-yl)amine hydrochloride is a tertiary amine hydrochloride derivative characterized by a branched alkyl chain (2,4,4-trimethylpentan-2-yl) and a hydroxylated butoxypropyl group.

Eigenschaften

IUPAC Name |

1-butoxy-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO2.ClH/c1-7-8-9-18-11-13(17)10-16-15(5,6)12-14(2,3)4;/h13,16-17H,7-12H2,1-6H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZELKHYSJNTKPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(CNC(C)(C)CC(C)(C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-BUTOXY-2-HYDROXYPROPYL)(2,4,4-TRIMETHYLPENTAN-2-YL)AMINE HYDROCHLORIDE typically involves the reaction of 3-butoxy-2-hydroxypropylamine with 2,4,4-trimethylpentan-2-yl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(3-BUTOXY-2-HYDROXYPROPYL)(2,4,4-TRIMETHYLPENTAN-2-YL)AMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(3-Butoxy-2-hydroxypropyl)(2,4,4-trimethylpentan-2-yl)amine hydrochloride is a complex organic molecule with a unique combination of functional groups and structural features, making it a candidate for various chemical and biological applications. It incorporates a butoxy group, a hydroxypropyl moiety, and a trimethylpentanamine structure. The presence of both hydrophilic (hydroxy) and hydrophobic (butoxy and trimethyl groups) elements suggests potential solubility in different environments, which is crucial for its biological interactions.

Potential Applications

The applications of (3-Butoxy-2-hydroxypropyl)(2,4,4-trimethylpentan-2-yl)amine hydrochloride may include:

- Use as a chemical intermediate It can serve as a building block in synthesizing more complex molecules.

- Application in material science The compound can be used to modify surface properties or create new materials.

- Development of novel drugs Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

Biological Activity

The biological activity of (3-Butoxy-2-hydroxypropyl)(2,4,4-trimethylpentan-2-yl)amine hydrochloride is hypothesized based on its structural components. Compounds with similar structures often exhibit various activities. Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can help elucidate its potential biological activities based on its molecular structure.

Interaction Studies

Interaction studies are essential to understand how this compound behaves in biological systems. These studies may include:

- Protein-binding assays These assays identify target proteins and measure binding affinity.

- Cell-based assays: These assays evaluate the compound's effects on cellular functions.

- In vivo studies These studies assess the compound's efficacy and toxicity in living organisms.

Such studies often employ techniques like high-throughput screening and quantitative structure–activity relationship (QSAR) modeling.

Structural Similarities

Several compounds share structural similarities with (3-Butoxy-2-hydroxypropyl)(2,4,4-trimethylpentan-2-yl)amine hydrochloride:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1. Butylamine | Simple amine | Basicity and nucleophilicity |

| 2. 2-Hydroxypropylamine | Hydroxyl group present | Solubility in water |

| 3. Trimethylamine | Tertiary amine | Volatile and pungent odor |

| 4. 1-Boc-amino alcohol | Protective group on amine | Stability during synthesis |

Wirkmechanismus

The mechanism of action of (3-BUTOXY-2-HYDROXYPROPYL)(2,4,4-TRIMETHYLPENTAN-2-YL)AMINE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s unique combination of a hydroxylated alkoxy chain and a highly branched alkyl group distinguishes it from related amine hydrochlorides. Below is a comparative analysis based on substituent effects, functional groups, and inferred properties.

Table 1: Structural and Functional Group Comparison

Molecular weights for target and related compounds are estimated or calculated from molecular formulas.

*TMP = Trimethylpentyl.

Key Observations:

Substituent Bulk and Solubility: The target compound’s 2,4,4-trimethylpentyl group introduces significant steric hindrance, likely reducing aqueous solubility compared to less branched analogs like 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride . However, the hydroxyl group in the butoxypropyl chain may partially offset this by enhancing hydrogen bonding. In contrast, Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride contains a bulky iodophenyl group, which may confer higher lipophilicity but lower metabolic stability compared to the target’s aliphatic substituents.

Functional Group Reactivity :

- Unlike phosphonate esters (e.g., Bis(2,4,4-trimethylpentyl) methylphosphonate ), the target compound’s amine hydrochloride group is more nucleophilic, enabling interactions with biological targets or acidic environments.

- The hydrochloride salt form (common to the target and compounds in ) improves stability and bioavailability compared to freebase amines.

Potential Applications: Compounds with branched alkyl chains (e.g., 2,4,4-TMP) are often used in surfactants or drug delivery systems due to their amphiphilic properties.

Research Findings and Limitations

- Synthetic Challenges : The branched 2,4,4-trimethylpentyl group may complicate synthesis, requiring specialized catalysts or purification methods, as seen in related phosphonate esters .

- Thermal Stability : Hydrochloride salts of tertiary amines generally exhibit higher thermal stability than free amines. However, the hydroxyl group in the target compound could introduce susceptibility to oxidation under harsh conditions.

Biologische Aktivität

(3-BUTOXY-2-HYDROXYPROPYL)(2,4,4-TRIMETHYLPENTAN-2-YL)AMINE HYDROCHLORIDE is a compound of interest in pharmacological research due to its potential biological activities. Understanding its biological effects is crucial for evaluating its therapeutic applications.

- Molecular Formula : C15H34ClNO2

- Molecular Weight : 295.89 g/mol

- Structure : The compound features a butoxy group and a trimethylpentanamine moiety, which may influence its solubility and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antibacterial, antifungal, and cytotoxic properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit selective antibacterial activity against Gram-positive bacteria. For instance, derivatives of amino acids have shown varying degrees of effectiveness against Bacillus subtilis and Escherichia coli . Although specific data on (3-BUTOXY-2-HYDROXYPROPYL)(2,4,4-TRIMETHYLPENTAN-2-YL)AMINE HYDROCHLORIDE is limited, the structural similarities suggest potential antimicrobial properties.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of related compounds have been documented extensively. For example, certain derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer agents with reduced side effects . The structure–activity relationship (SAR) studies indicate that modifications in side chains can significantly enhance cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds suggest that the presence of specific functional groups can enhance biological activity. For instance:

- Compounds with electron-donating groups tend to exhibit higher antibacterial activity.

- The positioning of substituents on the aromatic rings significantly influences the efficacy against microbial strains.

Q & A

How can researchers optimize the synthesis of (3-butoxy-2-hydroxypropyl)(2,4,4-trimethylpentan-2-yl)amine hydrochloride to improve yield and purity?

Methodological Answer:

Synthetic optimization should focus on stepwise functionalization. For example:

- Amino-alcohol formation : Use regioselective epoxide ring-opening with 2,4,4-trimethylpentan-2-amine under controlled pH (e.g., aqueous HCl) to minimize side reactions .

- Butoxylation : Employ Mitsunobu conditions (DIAD, PPh3) for stereospecific substitution of the hydroxyl group with butanol .

- Purification : Utilize gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to resolve polar byproducts. Monitor intermediates via <sup>13</sup>C NMR to confirm substitution patterns .

What analytical techniques are most reliable for characterizing structural isomers or impurities in this compound?

Methodological Answer:

- Chiral separation : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) to resolve enantiomers arising from the hydroxypropyl group .

- Impurity profiling : Combine LC-MS (ESI+ mode) with high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., incomplete butoxylation or amine oxidation). Reference databases like mzCloud can aid in fragment identification .

- Structural confirmation : 2D NMR (COSY, HSQC) to assign coupling between the tertiary amine proton (δ 2.8–3.2 ppm) and adjacent methyl groups in the 2,4,4-trimethylpentyl moiety .

How does the steric hindrance of the 2,4,4-trimethylpentan-2-yl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic studies : Compare reaction rates of the target compound with less-hindered analogs (e.g., isopropylamine derivatives) in SN2 reactions (e.g., alkylation with methyl iodide). Monitor via <sup>19</sup>F NMR if fluorinated substrates are used .

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to visualize steric maps and quantify torsional strain in transition states. Correlate with experimental yields .

What strategies are recommended for resolving contradictions in solubility data reported for this hydrochloride salt?

Methodological Answer:

- Solvent screening : Test solubility in buffered aqueous systems (pH 1–10) and aprotic solvents (DMSO, DMF) using nephelometry. Account for counterion effects (e.g., chloride vs. acetate) .

- Thermodynamic analysis : Determine intrinsic solubility via shake-flask method paired with DSC to detect polymorphic transitions that may explain discrepancies .

How can researchers assess the hydrolytic stability of the butoxy group under physiological conditions?

Methodological Answer:

- Accelerated stability testing : Incubate the compound in simulated gastric fluid (pH 1.2, 37°C) and analyze degradation via UPLC-PDA at 254 nm. Identify cleavage products (e.g., 2-hydroxypropyl derivatives) using MS/MS .

- Kinetic isotope effects : Synthesize deuterated analogs (e.g., CD3-butoxy) to probe rate-determining steps in hydrolysis .

What in vitro models are suitable for studying the biological activity of this amine hydrochloride derivative?

Methodological Answer:

- Receptor binding assays : Screen against GPCRs (e.g., adrenergic or histamine receptors) using competitive radioligand binding (e.g., <sup>3</sup>H-dihydroalprenolol). Include positive controls like isoprenaline hydrochloride .

- Cell permeability : Use Caco-2 monolayers with LC-MS quantification to assess passive diffusion and efflux ratios (P-gp inhibition may be required if efflux is observed) .

How can computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP, plasma protein binding, and CYP450 inhibition. Validate with experimental logD7.4 measurements (octanol-water partitioning) .

- Metabolite prediction : Employ MetaSite to simulate phase I/II metabolism, prioritizing oxidation at the tertiary amine or hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.